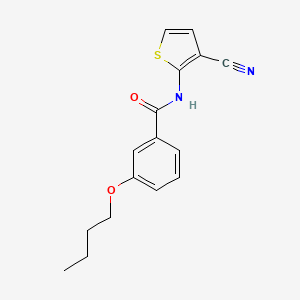

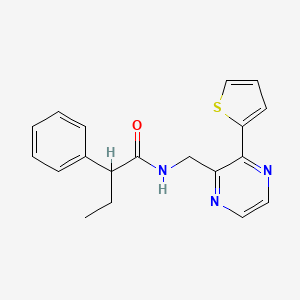

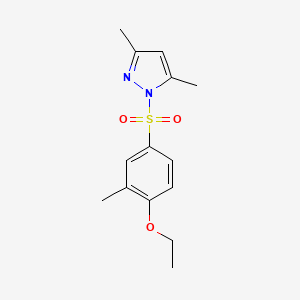

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . The compound you mentioned, “3-butoxy-N-(3-cyanothiophen-2-yl)benzamide”, likely shares some properties with other benzamides.

Chemical Reactions Analysis

Benzamides, including possibly “this compound”, can undergo various chemical reactions. For instance, they can participate in N-acylation reactions .Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis has led to the development of various benzamide derivatives, including compounds structurally related to "3-butoxy-N-(3-cyanothiophen-2-yl)benzamide." These compounds have been synthesized through different methods, such as direct acylation reactions, and characterized using techniques like X-ray crystallography, UV-Vis absorption, and NMR analyses. For example, a study on the synthesis and characterization of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights the versatility of benzamide compounds in chemical synthesis and their potential for further functionalization (Younes et al., 2020).

Materials Science Applications

Benzamide derivatives have also been explored for their applications in materials science, particularly in the development of novel materials with unique properties. For instance, the controlled radical polymerization of acrylamide derivatives has led to the synthesis of polymers with specific characteristics, useful in various technological applications (Mori et al., 2005).

Catalysis and Chemical Reactions

Certain benzamide derivatives have been studied for their catalytic properties and potential use in facilitating chemical reactions. The synthesis and investigation of ruthenium complexes of benzamides, for example, demonstrate their effectiveness as catalysts in oxidation reactions, highlighting the role of benzamide derivatives in enhancing the efficiency of chemical processes (Jhaumeer-Laulloo et al., 2004).

Advanced Functional Materials

Research into the electronic properties of donor-acceptor-donor (D-A-D) triads based on cyanothiophene units, similar in functionality to "this compound," suggests their application in creating advanced functional materials, such as organic sensitizers for solar cells. This work underscores the importance of such compounds in the development of renewable energy technologies (Mallet et al., 2012).

Future Directions

Properties

IUPAC Name |

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-3-8-20-14-6-4-5-12(10-14)15(19)18-16-13(11-17)7-9-21-16/h4-7,9-10H,2-3,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXSVRGIAQBTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)

![(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2980150.png)

![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)